

Spectroscopic Analysis of (2,5-dichlorophenyl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (2,5-dichlorophenyl)methanol

Cat. No.: B146531

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **(2,5-dichlorophenyl)methanol** (CAS No: 34145-05-6), a key intermediate in various chemical syntheses. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring these spectra.

Spectroscopic Data Summary

The structural and electronic properties of **(2,5-dichlorophenyl)methanol** have been characterized using several spectroscopic techniques. The quantitative data are summarized in the tables below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. The assignments for **(2,5-dichlorophenyl)methanol** are presented in Table 1.

Chemical Shift (δ) ppm	Multiplicity	Number of Protons	Assignment
7.48	d	1H	Ar-H (H6)
7.26	d	1H	Ar-H (H3)
7.19	dd	1H	Ar-H (H4)
4.72	s	2H	CH ₂
2.45	s (broad)	1H	OH

Table 1: ^1H NMR spectral data for **(2,5-dichlorophenyl)methanol** in CDCl_3 .

^{13}C NMR (Carbon-13 NMR) Data (Predicted)

The ^{13}C NMR spectrum reveals the different carbon environments within the molecule. The predicted chemical shifts are detailed in Table 2.

Chemical Shift (δ) ppm	Assignment
139.5	Ar-C (C1)
132.8	Ar-C (C2)
130.5	Ar-CH (C4)
129.2	Ar-CH (C6)
128.8	Ar-CH (C3)
128.0	Ar-C (C5)
62.5	CH ₂

Table 2: Predicted ^{13}C NMR spectral data for **(2,5-dichlorophenyl)methanol**.

Infrared (IR) Spectroscopy

The IR spectrum identifies the functional groups present in the molecule based on the absorption of infrared radiation. Key absorption bands are listed in Table 3, derived from the

NIST gas-phase IR spectrum.[\[1\]](#)

Wavenumber (cm ⁻¹)	Intensity	Vibrational Mode
3650	Medium	O-H stretch (free)
3080	Medium	C-H stretch (aromatic)
2940	Medium	C-H stretch (aliphatic)
1590, 1470	Strong	C=C stretch (aromatic)
1400	Medium	O-H bend
1130	Strong	C-O stretch
820	Strong	C-H bend (out-of-plane)
710	Strong	C-Cl stretch

Table 3: Key IR absorption bands for **(2,5-dichlorophenyl)methanol**.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The expected major peaks in the electron ionization (EI) mass spectrum are shown in Table 4.

m/z	Relative Intensity (%)	Assignment of Fragment Ion
176	65	[M] ⁺ (Molecular Ion, ³⁵ Cl ₂)
178	42	[M+2] ⁺ (Isotope Peak, ³⁵ Cl ³⁷ Cl)
180	7	[M+4] ⁺ (Isotope Peak, ³⁷ Cl ₂)
141	100	[M-Cl] ⁺
113	50	[C ₇ H ₆ OCl] ⁺ - H ₂ O
77	45	[C ₆ H ₅] ⁺

Table 4: Principal mass spectral data for **(2,5-dichlorophenyl)methanol**.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy Protocol

- Sample Preparation:
 - Weigh approximately 10-20 mg of **(2,5-dichlorophenyl)methanol**.
 - Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl_3) in a clean, dry NMR tube.
 - Add a small amount of tetramethylsilane (TMS) to serve as an internal standard (δ 0.0 ppm).
- Instrument Setup:
 - The spectra are acquired on a 400 MHz NMR spectrometer.
 - The probe is tuned to the respective frequencies for ^1H and ^{13}C nuclei.
 - The magnetic field is shimmed to ensure high homogeneity.
- Data Acquisition Parameters:
 - ^1H NMR:
 - Number of scans: 16
 - Relaxation delay: 1.0 s
 - Pulse width: 45°
 - Spectral width: 16 ppm

- ^{13}C NMR:
 - Number of scans: 1024
 - Relaxation delay: 2.0 s
 - Pulse program: Proton-decoupled
 - Spectral width: 240 ppm
- Data Processing:
 - A Fourier transform is applied to the acquired Free Induction Decay (FID).
 - The resulting spectrum is phase-corrected.
 - The baseline is corrected to be flat.
 - The spectrum is referenced to the TMS signal at 0.0 ppm.

IR Spectroscopy Protocol

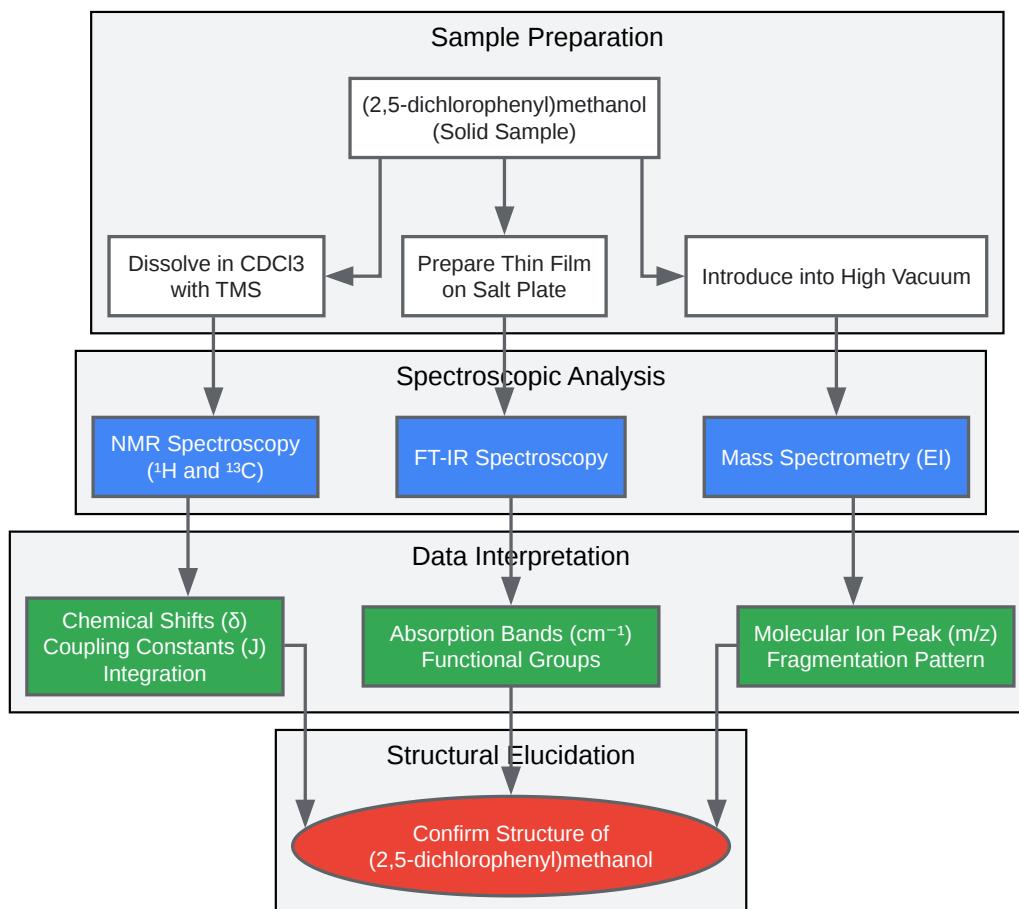
For solid samples like **(2,5-dichlorophenyl)methanol**, the thin solid film method is commonly employed.

- Sample Preparation:
 - Dissolve a small amount (approx. 10 mg) of **(2,5-dichlorophenyl)methanol** in a few drops of a volatile solvent such as dichloromethane.
 - Place a single, clean salt plate (NaCl or KBr) on a clean surface.
 - Drop the solution onto the salt plate and allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.
- Data Acquisition:
 - Place the salt plate in the sample holder of an FT-IR spectrometer.

- Acquire a background spectrum of the empty sample compartment.
- Acquire the sample spectrum over a range of 4000 to 400 cm^{-1} .
- Typically, 16 scans are co-added to improve the signal-to-noise ratio.
- Data Processing:
 - The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.
 - Identify and label the major absorption peaks.

Mass Spectrometry Protocol

Electron Ionization (EI) is a common method for the mass spectrometric analysis of relatively small, volatile organic molecules.


- Sample Introduction:
 - A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS).
 - The sample is vaporized in a high vacuum environment.
- Ionization:
 - The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV).
 - This causes the molecules to ionize, forming a molecular ion (M^+), and to fragment in a characteristic pattern.
- Mass Analysis:
 - The resulting ions are accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).
- Detection:

- An electron multiplier detector records the abundance of each ion.
- The resulting data is plotted as a mass spectrum, showing the relative intensity of each ion.

Visualization of Spectroscopic Workflow

The logical flow for the spectroscopic analysis and structural elucidation of **(2,5-dichlorophenyl)methanol** is depicted in the following diagram.

Workflow for Spectroscopic Analysis of (2,5-dichlorophenyl)methanol

[Click to download full resolution via product page](#)

Caption: Logical workflow for the spectroscopic analysis of **(2,5-dichlorophenyl)methanol**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,5-Dichlorobenzyl alcohol [webbook.nist.gov]
- To cite this document: BenchChem. [Spectroscopic Analysis of (2,5-dichlorophenyl)methanol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b146531#spectroscopic-data-for-2-5-dichlorophenyl-methanol-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com